Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
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Description
Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
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Scientific Research Applications
Binding Site Studies
Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate's structural analogs have been studied for their binding properties in biological systems. For instance, 2-(4-Phenylpiperidino)cyclohexanol (AH5183), a compound with a similar structure, has been examined for its ability to inhibit high-affinity acetylcholine transport into cholinergic vesicles. This inhibition highlights the potential of cyclohexyl derivatives in neuroscience research, particularly in understanding neurotransmitter dynamics and receptor interactions (Marien, Parsons, & Altar, 1987).
Synthesis and Cyclization Studies
The compound's core structure, quinoxaline, has been a focus of synthesis and cyclization studies, contributing to the development of novel organic compounds. Research on the photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides, including quinoxaline derivatives, has led to efficient synthesis methods for related compounds. These studies are crucial for expanding the library of quinoxaline-based molecules, potentially including this compound derivatives, which can be used in various pharmacological and material science applications (Li, Wang, Yang, Wu, & Zhang, 2013).
Pharmacological Potentials
Compounds with structural similarities to this compound have been explored for their pharmacological potentials. For example, research on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines has revealed their potential as novel and rapid-acting antidepressant agents due to their significant reduction in immobility in behavioral despair models. Such findings underscore the therapeutic potential of quinoxaline derivatives in treating mood disorders and highlight the broader pharmacological relevance of this compound (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Properties
IUPAC Name |
cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-26-11-13-27(14-12-26)21-20(24-18-9-5-6-10-19(18)25-21)17(15-23)22(28)29-16-7-3-2-4-8-16/h5-6,9-10,16-17H,2-4,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQLPZYEQUYZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.